![molecular formula C19H19NO3 B1337860 (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one CAS No. 96930-27-7](/img/structure/B1337860.png)
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Overview
Description
“(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 96930-27-7 . It has a molecular weight of 309.36 and its IUPAC name is (4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is represented by the linear formula C19H19NO3 . The InChI Code for this compound is 1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is a white to yellow solid . It has a molecular weight of 309.36 .Scientific Research Applications
Synthesis of β2-Amino Acids
The compound serves as an auxiliary in the synthesis of β2-amino acids, which are valuable building blocks in peptide synthesis . The chiral oxazolidinone framework provides stereochemical control during the formation of β2-amino acids, ensuring the desired configuration is obtained.
Asymmetric Catalysis
Due to its chiral nature, (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one can be used as a ligand or a catalyst in asymmetric synthesis . It can induce chirality in substrates that are initially racemic or achiral, leading to enantioselective products.
Pharmaceutical Intermediate
This compound can act as an intermediate in the synthesis of various pharmaceuticals. Its ability to introduce chirality is particularly useful in creating drugs with specific enantiomeric forms, which can have different biological activities .
Material Science
In material science, the compound’s rigid structure can be utilized to create polymers with specific mechanical properties. The oxazolidinone ring can impart strength and stability to polymeric materials .
Molecular Recognition
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one can be used in molecular recognition studies. Its ability to form specific interactions with other molecules makes it a candidate for use in sensors or in the separation of enantiomers .
Organic Synthesis Methodology
The compound is used in organic synthesis methodology as a chiral auxiliary or as a precursor to other chiral compounds. It can help in the development of new synthetic routes that are more efficient or produce less waste .
Safety and Hazards
The safety information for “(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPCWKYSYEPMH-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449829 | |
Record name | (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one | |
CAS RN |
96930-27-7 | |
Record name | (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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